molecular formula C18H21FN2O2 B609430 纳沃西莫德 CAS No. 1402837-78-8

纳沃西莫德

货号: B609430
CAS 编号: 1402837-78-8
分子量: 316.4 g/mol
InChI 键: YGACXVRLDHEXKY-LHPNLFKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Navoximod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Navoximod is used as a model compound to study the synthesis and reactions of IDO1 inhibitors.

    Biology: In biological research, Navoximod is used to investigate the role of IDO1 in immune regulation and tumor biology.

    Medicine: Navoximod is being explored as a potential therapeutic agent in cancer immunotherapy. .

    Industry: In the pharmaceutical industry, Navoximod is being developed as a drug candidate for cancer treatment.

生化分析

Biochemical Properties

Navoximod interacts with the IDO1 enzyme, which plays a pivotal role in the kynurenine pathway of tryptophan metabolism . The interaction between Navoximod and IDO1 results in the inhibition of IDO1’s enzymatic activity, thereby reducing the production of kynurenine, a metabolite known to suppress T-cell function .

Cellular Effects

Navoximod has been shown to influence various types of cells and cellular processes. By inhibiting IDO1, Navoximod increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs) . This modulation of the immune response can potentially enhance the body’s ability to fight against cancer .

Molecular Mechanism

Navoximod exerts its effects at the molecular level primarily through its interaction with the IDO1 enzyme. It inhibits IDO1, leading to a decrease in kynurenine levels in tumor cells . This inhibition of IDO1 can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .

Temporal Effects in Laboratory Settings

In a Phase I study, Navoximod demonstrated a linear pharmacokinetic profile, and plasma kynurenine generally decreased with increasing doses of Navoximod . The most common treatment-related adverse events were fatigue, rash, and chromaturia .

Dosage Effects in Animal Models

In mice models, the maximum concentration of Navoximod increased by a factor of 2–4 in the range of 143–1147 μM/kg, and observed daily exposure of Navoximod also increased 2 and threefold at 287 and 143 μM/kg, respectively .

Metabolic Pathways

Navoximod is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, Navoximod reduces the conversion of tryptophan to kynurenine . Glucuronidation is the principal metabolic pathway of Navoximod .

Transport and Distribution

Navoximod is orally bioavailable with a favorable pharmacokinetic profile . After oral administration, Navoximod reduced plasma and tissue kynurenine concentrations by approximately 50% .

Subcellular Localization

Navoximod, as a small molecule, can freely diffuse across the cell membrane and exert its effects within the cell. It primarily interacts with the IDO1 enzyme, which is a cytosolic enzyme . Therefore, the subcellular localization of Navoximod is likely to be within the cytosol where it can interact with IDO1.

化学反应分析

纳沃西莫德会经历各种化学反应,包括:

    氧化: 纳沃西莫德可以在特定条件下氧化,形成不同的氧化产物。

    还原: 还原反应可用于修饰纳沃西莫德中的官能团。

    取代: 纳沃西莫德可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

4. 科研应用

纳沃西莫德具有广泛的科研应用,特别是在化学、生物学、医学和工业领域:

    化学: 纳沃西莫德被用作模型化合物来研究 IDO1 抑制剂的合成和反应。

    生物学: 在生物学研究中,纳沃西莫德用于研究 IDO1 在免疫调节和肿瘤生物学中的作用。

    医学: 纳沃西莫德正在探索作为癌症免疫治疗的潜在治疗剂。 .

    工业: 在制药行业,纳沃西莫德正在开发为癌症治疗的候选药物。

属性

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402837-78-8
Record name Navoximod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navoximod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVOXIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。